Dibromosulphthalein

Vue d'ensemble

Description

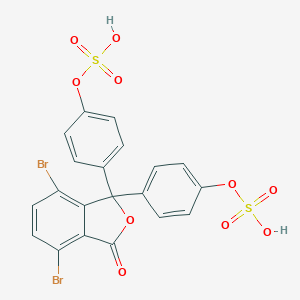

Dibromosulphthalein is a synthetic organic compound primarily used as a diagnostic dye in medical research. It is known for its ability to bind to plasma proteins and its use in liver function tests. The compound is characterized by its molecular formula, C20H12Br2O10S2, and a molecular weight of 636.24 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibromosulphthalein can be synthesized through the bromination of sulphthalein. The process involves the reaction of sulphthalein with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like Raney nickel, resulting in the formation of de-brominated products.

Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Raney nickel and sodium borohydride are frequently used reducing agents.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: De-brominated products.

Substitution: Compounds with different halogen or other substituents replacing the bromine atoms.

Applications De Recherche Scientifique

Clinical Diagnostics

Liver Function Tests:

Dibromosulphthalein is primarily utilized in liver function tests, specifically to assess the liver's ability to excrete the dye. This application is crucial in diagnosing liver diseases, such as cirrhosis and hepatitis. The test involves administering DBSP to patients and measuring its concentration in the blood over time. A reduced clearance rate indicates impaired liver function, which can guide further clinical decisions .

Case Study:

A study published in Schiff's Diseases of the Liver highlighted the use of DBSP alongside other indicators like indocyanine green (ICG) to evaluate liver function. The comparative analysis showed that DBSP could effectively indicate hepatic dysfunction when ICG clearance was within normal limits, emphasizing its utility in complex clinical scenarios .

Environmental Monitoring

Water Quality Assessment:

DBSP has been employed as a tracer dye in hydrological studies to monitor water quality and flow patterns. Its chemical properties allow it to be used in assessing the dispersion of pollutants in aquatic ecosystems. Researchers can track the movement of DBSP through water bodies, providing insights into contamination sources and dispersion rates .

Table 1: Applications of this compound in Environmental Studies

| Application | Description | Benefits |

|---|---|---|

| Water Tracing | Used to trace water flow and pollutant dispersion | Helps identify contamination sources |

| Ecotoxicology | Assesses the impact of pollutants on aquatic life | Provides data for environmental regulations |

pH Indicator

Acid-Base Titration:

this compound serves as a pH indicator in titrations due to its color change properties between acidic and basic environments. It transitions from yellow in acidic solutions to pink in alkaline conditions, making it useful for determining endpoint pH values during titrations .

Research and Development

Pharmaceutical Applications:

Ongoing research explores the potential of this compound in drug delivery systems. Its ability to change color based on pH could be harnessed to develop smart drug delivery mechanisms that release therapeutic agents at specific pH levels typical of certain disease states .

Innovative Uses:

Recent studies are investigating the incorporation of DBSP into biosensors for real-time monitoring of biochemical reactions, particularly those involving pH changes. This could have significant implications for various fields, including food safety and clinical diagnostics.

Mécanisme D'action

Dibromosulphthalein exerts its effects by binding to plasma proteins and being transported to the liver. In the liver, it is taken up by hepatocytes and excreted into bile. The compound’s interaction with hepatic transport proteins and its subsequent biliary excretion are key aspects of its mechanism of action .

Comparaison Avec Des Composés Similaires

Sulfobromophthalein: Another diagnostic dye used in liver function tests.

Bromsulphthalein: Similar in structure and function, used for hepatic transport studies.

Uniqueness: Dibromosulphthalein is unique due to its specific binding affinity to plasma proteins and its stability in various conditions. Unlike some similar compounds, it exhibits resistance to β-glucuronidase and arylsulfatase, making it particularly useful in certain diagnostic applications .

Activité Biologique

Dibromosulphthalein (DBSP) is a synthetic dye and a derivative of bromosulfophthalein, primarily used in medical diagnostics to assess liver function. Its biological activity is closely linked to its role as a substrate for hepatic transporters and its interactions with various biological systems. This article provides an overview of the biological activities of DBSP, including its pharmacokinetics, mechanisms of action, and implications in clinical settings.

Overview of this compound

This compound is a sulfonated dye that exhibits a strong affinity for hepatic tissues. It is commonly used in tests to evaluate liver function, particularly in assessing the hepatic clearance of organic anions. The compound's structure allows it to interact with specific transport proteins in the liver, making it a valuable tool in hepatology.

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : DBSP is rapidly absorbed after administration and reaches peak plasma concentrations within 30 minutes.

- Distribution : The dye is distributed primarily in the liver, where it undergoes significant hepatic uptake via transport proteins such as Mrp2 (multidrug resistance-associated protein 2) .

- Metabolism : DBSP is metabolized through sulfation pathways, which enhance its solubility and facilitate excretion . The sulfation process reduces its potential toxicity compared to unsulfated bile acids.

- Excretion : A significant portion of DBSP is excreted in bile, highlighting its role as a marker for biliary function. Impaired hepatic function can lead to increased retention of DBSP in the bloodstream .

Clinical Applications

DBSP has been utilized in various clinical settings to evaluate liver function:

- Liver Function Tests : The 30-minute retention test using DBSP helps identify patients with liver dysfunction. Studies indicate that dogs with more than 6% retention of DBSP have an 86% chance of abnormal liver function .

- Cholestatic Diseases : In conditions like cholestasis, the sulfation and elimination pathways for bile acids are altered. Research shows that DBSP can inhibit the biliary excretion of bile acid sulfates, indicating potential interactions that could affect treatment strategies for cholestatic disorders .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Hepatic Transport Studies : A study demonstrated that taurolithocholate-induced cholestasis significantly reduced the biliary excretion of sulfobromophthalein by 58%, suggesting that hepatic transport mechanisms are compromised during cholestatic conditions .

- Pharmacokinetic Studies : Research involving endotoxemia models showed altered pharmacokinetics for both rhodamine123 and bromosulfophthalein, indicating that inflammatory states can influence drug metabolism and clearance .

- Binding Studies : Investigations into the binding properties of DBSP revealed decreased glutathione S-transferase activity in liver tissues exposed to the dye, suggesting potential implications for detoxification processes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Hepatic Uptake | Rapid absorption; peak levels within 30 minutes |

| Biliary Excretion | Significant role as a marker for liver function; affected by cholestasis |

| Interaction with Transporters | Substrate for Mrp2; influences bile acid sulfation pathways |

| Clinical Utility | Used in liver function tests; predictive value for liver dysfunction |

Propriétés

IUPAC Name |

[4-[4,7-dibromo-3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O10S2/c21-15-9-10-16(22)18-17(15)19(23)30-20(18,11-1-5-13(6-2-11)31-33(24,25)26)12-3-7-14(8-4-12)32-34(27,28)29/h1-10H,(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANIYWVYGNJWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C=CC(=C3C(=O)O2)Br)Br)C4=CC=C(C=C4)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169197 | |

| Record name | Dibromosulphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17199-35-8 | |

| Record name | Dibromosulphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromosulphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.